![molecular formula C19H18N4O3 B2772583 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034422-34-7](/img/structure/B2772583.png)

2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

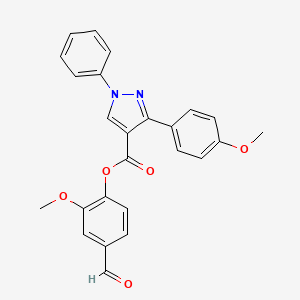

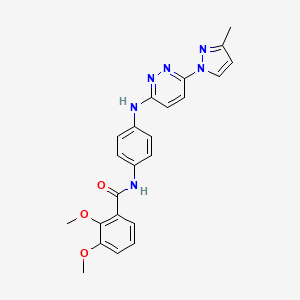

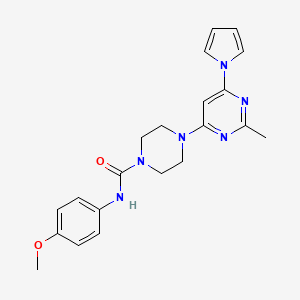

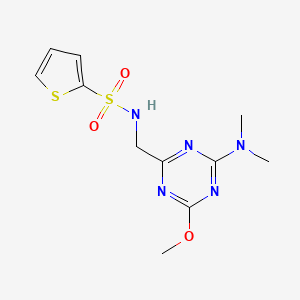

The compound contains a benzisoxazole ring, which is a type of aromatic organic compound that combines a benzene ring and an isoxazole ring. It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound also includes an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N), and a 2-oxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidine core functionalized with a ketone group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzisoxazole ring attached to an acetamide group, and a pyridine ring attached to a 2-oxopyrrolidin-1-yl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzisoxazole and pyridine rings could potentially undergo electrophilic substitution reactions, while the acetamide group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its functional groups. For example, the presence of the benzisoxazole and pyridine rings suggests that the compound may be aromatic and potentially planar. The acetamide group could provide some polarity to the molecule .Scientific Research Applications

Corrosion Inhibition Compounds with acetamide derivatives, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and evaluated for their corrosion inhibition properties. These derivatives show promising results in protecting steel against corrosion in acidic and oil medium conditions, highlighting their potential application in materials science and engineering to enhance the durability of metal components in harsh environments (Yıldırım & Çetin, 2008).

Pharmaceutical Research In pharmaceutical research, the synthesis of novel compounds with specific functionalities, such as those incorporating acetamide groups, has led to the discovery of potential therapeutic agents. For example, compounds designed to inhibit acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) have shown promise in the treatment of diseases involving ACAT-1 overexpression, suggesting that structural analogs could be explored for similar pharmacological targets (Shibuya et al., 2018).

Agricultural Chemistry In the realm of agricultural chemistry, the synthesis and insecticidal assessment of heterocyclic compounds incorporating thiadiazole moiety against pests like the cotton leafworm have been explored. This indicates the potential of acetamide derivatives in developing new, more effective insecticides to protect crops from pests and improve agricultural productivity (Fadda et al., 2017).

Materials Science Research into the synthesis of new heterocycles, such as those incorporating acetamide groups, for applications in materials science, such as corrosion inhibitors and components in dye-sensitized solar cells (DSSCs), underscores the broad utility of these compounds. Their ability to act as photosensitizers with good light-harvesting efficiency makes them candidates for renewable energy technologies (Obydennov et al., 2017).

Antimicrobial and Antitumor Applications The synthesis of novel sulphonamide derivatives and their evaluation for antimicrobial activity highlights the potential of acetamide derivatives in medical research, particularly in developing new antibiotics and anticancer agents. The promising activity of these compounds against various strains suggests their utility in combating resistant microbial infections and in cancer treatment (Fahim & Ismael, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-18(11-15-14-4-1-2-5-16(14)26-22-15)21-12-13-7-8-20-17(10-13)23-9-3-6-19(23)25/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNJITWUHNGWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)